molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole

Cat. No.: B12847420
M. Wt: 200.16 g/mol
InChI Key: SPOCRYBWECABOZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is a compound that features both difluoromethyl and sulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is unique due to the presence of both difluoromethyl and sulfanyl groups on an imidazole ring. This combination imparts specific steric and electronic properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H4F4N2S

Molecular Weight

200.16 g/mol

IUPAC Name

1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole

InChI

InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H

InChI Key

SPOCRYBWECABOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)SC(F)F)C(F)F

Origin of Product

United States

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